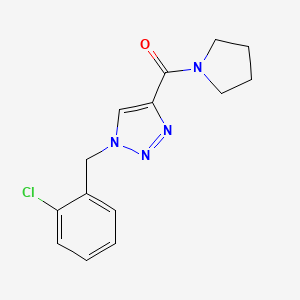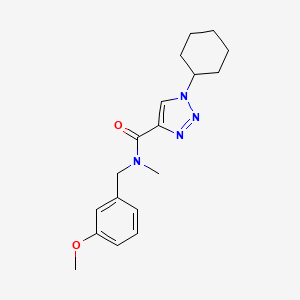![molecular formula C33H32N2OS B5207115 N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide](/img/structure/B5207115.png)
N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide, commonly known as MPTP, is a chemical compound that has been extensively studied for its scientific applications. MPTP is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease in animal models.
Aplicaciones Científicas De Investigación
MPTP has been extensively used in scientific research to induce Parkinson's disease in animal models. Parkinson's disease is a neurodegenerative disorder that affects the dopaminergic neurons in the substantia nigra region of the brain. MPTP selectively destroys these neurons, leading to a loss of dopamine production and the characteristic motor symptoms of Parkinson's disease.
Mecanismo De Acción
MPTP is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain that produces ATP in the mitochondria. By inhibiting complex I, MPTP disrupts the production of ATP and leads to an accumulation of reactive oxygen species (ROS) that can damage cells. In dopaminergic neurons, the accumulation of ROS leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are well-documented. MPTP selectively destroys dopaminergic neurons in the substantia nigra region of the brain, leading to a loss of dopamine production and the characteristic motor symptoms of Parkinson's disease. In addition, MPTP has been shown to induce oxidative stress and inflammation in the brain, which can contribute to the progression of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP has several advantages for lab experiments. It is a potent and selective inhibitor of mitochondrial complex I, which makes it a useful tool for studying the role of this complex in cellular metabolism. In addition, MPTP-induced Parkinson's disease models are widely used in preclinical drug development studies.
However, there are also limitations to using MPTP in lab experiments. MPTP-induced Parkinson's disease models do not fully replicate the pathology of human Parkinson's disease, and there are significant species differences in the response to MPTP. In addition, MPTP is highly toxic and must be handled with care.
Direcciones Futuras
There are several future directions for research on MPTP. One area of interest is the development of new MPTP analogs that can selectively target other components of the electron transport chain. Another area of interest is the use of MPTP-induced Parkinson's disease models to study the mechanisms of disease progression and identify new therapeutic targets. Finally, there is a need for further research on the safety and toxicity of MPTP, particularly in the context of potential clinical applications.
Métodos De Síntesis
MPTP can be synthesized by reacting 4-biphenylcarboxylic acid with 3-(4-methylphenyl)-1-adamantylthiourea in the presence of phosphorus oxychloride and thionyl chloride. The resulting intermediate is then reacted with 2-bromo-1,3-thiazole to yield MPTP.
Propiedades
IUPAC Name |
N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2OS/c1-22-7-13-28(14-8-22)32-16-23-15-24(17-32)19-33(18-23,21-32)29-20-37-31(34-29)35-30(36)27-11-9-26(10-12-27)25-5-3-2-4-6-25/h2-14,20,23-24H,15-19,21H2,1H3,(H,34,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQJYTOQAKOJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CSC(=N5)NC(=O)C6=CC=C(C=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[3-(4-Methylphenyl)adamantan-1-YL]-1,3-thiazol-2-YL}-[1,1'-biphenyl]-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B5207039.png)
![2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5207044.png)

![1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5207063.png)
![3-(4-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5207069.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5207080.png)
![2-cyano-N-(2-nitrophenyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylamide](/img/structure/B5207086.png)
![1-(cyclohexylmethyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5207093.png)

![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5207120.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5207127.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5207135.png)
